molecular formula C8H8N2O2 B13925598 2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

Cat. No.: B13925598
M. Wt: 164.16 g/mol
InChI Key: WRAFRQUEKNAXRW-UHFFFAOYSA-N
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Description

2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound with a unique structure that combines a pyridine ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is advantageous due to its high efficiency and the ability to produce the compound in a single step .

Industrial Production Methods

The absence of metal catalysts and the simplicity of the workup procedure make this method attractive for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science .

Scientific Research Applications

2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets. The amino group allows the compound to form hydrogen bonds with biological molecules, influencing their activity. The pyran and pyridine rings provide a rigid framework that can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is unique due to its combination of a pyridine and pyran ring, along with an amino group.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-amino-7,8-dihydropyrano[4,3-b]pyridin-5-one

InChI

InChI=1S/C8H8N2O2/c9-7-2-1-5-6(10-7)3-4-12-8(5)11/h1-2H,3-4H2,(H2,9,10)

InChI Key

WRAFRQUEKNAXRW-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1N=C(C=C2)N

Origin of Product

United States

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